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Compound of Interest

Compound Name:
Acetamide, N-[2-(4-

nitrophenyl)ethyl]-

CAS No.: 6270-07-1

Cat. No.: B1207804

Get Quote

Executive Summary & Chemical Identity
N-(4-Nitrophenethyl)acetamide (CAS: 6270-07-1) is a critical intermediate in the synthesis of

Class III anti-arrhythmic agents, most notably Dofetilide. Its physicochemical behavior—

specifically its solubility in organic solvents—dictates the efficiency of N-methylation steps and

final purification yields.

This guide provides a technical framework for understanding the solubility profile of this

compound, establishing experimental protocols for precise data generation, and selecting

optimal solvent systems for crystallization and reaction engineering.
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Property Specification

IUPAC Name N-[2-(4-nitrophenyl)ethyl]acetamide

Molecular Formula C₁₀H₁₂N₂O₃

Molecular Weight 208.21 g/mol

Physical State Light yellow crystalline powder

Melting Point ~140 °C

Key Functional Groups
Nitro (-NO₂), Amide (-NH-CO-), Ethyl Linker (-

CH₂CH₂-)

Solubility Profile & Solvent Interaction Analysis
Expert Insight: As a Senior Application Scientist, one must look beyond simple "like dissolves

like." The solubility of N-(4-nitrophenethyl)acetamide is governed by the competition between

the polar amide/nitro groups (hydrogen bond acceptors/donors) and the hydrophobic ethyl-

phenyl backbone.

Predicted Solubility Matrix
Based on structural thermodynamics and analogous nitro-aromatic amides (e.g., p-

nitroacetanilide), the following solubility hierarchy is established for process design:
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Solvent Class
Representative
Solvents

Solubility
Prediction

Mechanistic
Rationale

Polar Aprotic DMSO, DMF, NMP Very High

Strong dipole-dipole

interactions disrupt

the crystal lattice;

excellent for reaction

media.

Polar Protic Methanol, Ethanol High

H-bonding with the

amide carbonyl and

nitro group. Solubility

decreases as alkyl

chain length increases

(MeOH > EtOH >

iPrOH).

Chlorinated
Dichloromethane

(DCM), Chloroform
Moderate to High

Good interaction with

the aromatic ring;

often used for

extraction but avoided

in final crystallization

due to toxicity.

Esters Ethyl Acetate Moderate

Useful for

recrystallization;

moderate polarity

allows for

temperature-

dependent solubility

swings.

Ethers THF, MTBE Moderate to Low

THF is a good

solubilizer; MTBE is

often used as an anti-

solvent.

Aqueous/Aliphatic Water, Hexane,

Heptane

Low / Insoluble The hydrophobic

aromatic core limits

water solubility; lack of
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polarity prevents

dissolution in alkanes.

Thermodynamic Considerations
The dissolution of N-(4-nitrophenethyl)acetamide is an endothermic process (

). Consequently, solubility increases significantly with temperature.

Process Tip: The steep solubility curve in Ethanol and Ethyl Acetate makes these ideal

candidates for cooling crystallization.

Anti-Solvent Strategy: Water is the most effective anti-solvent when paired with Ethanol or

Methanol, drastically reducing solubility and forcing precipitation (the "drowning out"

method).

Experimental Protocols for Solubility Determination
To validate specific solubility points for regulatory filing or process critical control points

(PCCPs), use the following self-validating protocols.

Protocol A: Laser Monitoring (Dynamic Method)
Best for: Rapid determination of metastable zone width (MSZW) and solubility curves.

Setup: Equip a jacketed glass vessel (50 mL) with an overhead stirrer and a focused beam

reflectance measurement (FBRM) probe or a simple laser transmission turbidity probe.

Preparation: Add a known mass of solvent (e.g., 20 g Ethanol) and equilibrate to starting

temperature (e.g., 10°C).

Addition: Add N-(4-nitrophenethyl)acetamide in small, precise increments (e.g., 50 mg).

Detection:

Dissolution: The laser transmission increases (or chord count decreases) as solids

dissolve.
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Saturation: Once the laser signal stabilizes at a "cloudy" baseline despite stirring, the

saturation point is reached.

Temperature Ramp: Alternatively, add excess solid, heat until clear (dissolution), then cool at

0.5°C/min until the laser detects nucleation (cloud point).

Protocol B: Isothermal Shake-Flask (Gravimetric
Standard)
Best for: Generating thermodynamic equilibrium data.

Saturation: Place excess N-(4-nitrophenethyl)acetamide in 20 mL of solvent within a sealed

vial.

Equilibration: Agitate at constant temperature (

K) for 24–48 hours.

Sampling: Stop agitation and allow solids to settle for 2 hours (or centrifuge at temperature).

Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE).

Quantification:

Evaporate a weighed aliquot to dryness and weigh the residue.

Validation: Verify purity of residue via HPLC to ensure no degradation occurred during

equilibration.

Workflow Visualization
Solubility Measurement & Modeling Workflow
This diagram illustrates the logical flow from experimental setup to thermodynamic modeling,

ensuring data integrity.
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Caption: Figure 1. Systematic workflow for determining and modeling solubility data.

Crystallization Solvent Selection Logic
A decision tree for selecting the optimal solvent system based on process goals (Yield vs.

Purity).

Primary Process Goal?

Maximize Yield Maximize Purity

Anti-Solvent Crystallization Cooling Crystallization
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(High Recovery)
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(Slow Growth)
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Caption: Figure 2. Decision logic for selecting crystallization solvents for N-(4-

nitrophenethyl)acetamide.

Thermodynamic Modeling
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To interpolate solubility at unmeasured temperatures, the Modified Apelblat Equation is the

industry standard for this class of compounds:

Where:

is the mole fraction solubility.[1]

is the absolute temperature (K).

are empirical parameters derived from regression of the experimental data.

Application: Use these parameters to calculate the precise cooling curve required to maintain a

constant supersaturation ratio, thereby controlling crystal size distribution (CSD).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207804?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

